molecular formula C21H23N5O5 B2471470 ethyl 3-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896318-58-4

ethyl 3-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No. B2471470
CAS RN: 896318-58-4
M. Wt: 425.445
InChI Key: HLMAPPGSNDUWEI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’). The carbon of the carbonyl is sp2 hybridized, forming a planar structure around that atom. The oxygen in the carbonyl group is also sp2 hybridized, and the one in the ether group is sp3 hybridized .

Physical and Chemical Properties Esters generally have higher boiling points than ethers and alkanes of similar molar mass because they can form hydrogen bonds with each other. They are polar but cannot form hydrogen bonds with themselves, so they have lower boiling points than alcohols or carboxylic acids of similar molar mass .

Scientific Research Applications

Pharmacological Evaluation

A study by Zagórska et al. (2009) synthesized derivatives related to the chemical , showing that these compounds exhibit potential anxiolytic and antidepressant activities. This suggests the relevance of these derivatives in neuroscience and mental health research (Zagórska et al., 2009).

Antiviral and Anticancer Potential

Research by Hořejší et al. (2006) focused on synthesizing and evaluating the biological activity of similar compounds. Their study indicated modest activity against certain viruses, suggesting potential antiviral applications (Hořejší et al., 2006).

Selective Receptor Antagonism

Ozola et al. (2003) studied the structure-activity relationships of related compounds, revealing their role as potent and selective antagonists at certain human adenosine receptors. This finding is significant for research in neuropharmacology and receptor targeting (Ozola et al., 2003).

Imaging and Diagnostics

A study by Hamill et al. (1996) explored the development of radiolabelled derivatives for receptor imaging, highlighting the utility of these compounds in diagnostic imaging and medical research (Hamill et al., 1996).

Antimicrobial Activity

Research by Sharma et al. (2004) involved synthesizing similar compounds and evaluating their antimicrobial activities. This implies potential applications in combating bacterial infections and studying antimicrobial resistance (Sharma et al., 2004).

properties

IUPAC Name

ethyl 3-[6-(3-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5/c1-5-31-16(27)9-10-24-19(28)17-18(23(3)21(24)29)22-20-25(17)12-13(2)26(20)14-7-6-8-15(11-14)30-4/h6-8,11-12H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMAPPGSNDUWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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